methyl [6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate
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Overview
Description
METHYL 2-[6-CHLORO-4-PHENYL-2-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with various functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6-CHLORO-4-PHENYL-2-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, with aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the quinazoline derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[6-CHLORO-4-PHENYL-2-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
METHYL 2-[6-CHLORO-4-PHENYL-2-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[6-CHLORO-4-PHENYL-2-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives include gefitinib and erlotinib, which are used as anticancer agents.
Phenyl Substituted Quinazolines: Compounds like 4-phenylquinazoline and 6-chloro-4-phenylquinazoline share structural similarities.
Uniqueness
METHYL 2-[6-CHLORO-4-PHENYL-2-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C26H25ClN2O5 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C26H25ClN2O5/c1-31-21-12-17(13-22(32-2)25(21)34-4)26-28-20-11-10-18(27)14-19(20)24(16-8-6-5-7-9-16)29(26)15-23(30)33-3/h5-14,24H,15H2,1-4H3 |
InChI Key |
KXXAMYCXTWPBSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Cl)C(N2CC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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